Cas no 133894-26-5 (4-propylhept-1-yne)

4-propylhept-1-yne 化学的及び物理的性質
名前と識別子
-
- 1-Heptyne 4,-Propyl
- 4-propylhept-1-yne
-
- インチ: 1S/C10H18/c1-4-7-10(8-5-2)9-6-3/h1,10H,5-9H2,2-3H3
- InChIKey: XZAXWRHYIPMZHS-UHFFFAOYSA-N
- ほほえんだ: C#CCC(CCC)CCC
計算された属性
- せいみつぶんしりょう: 138.140850574g/mol
- どういたいしつりょう: 138.140850574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 98.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 0.777±0.06 g/cm3(Predicted)
- ふってん: 163.2±8.0 °C(Predicted)
4-propylhept-1-yne 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1733522-2.5g |
4-propylhept-1-yne |
133894-26-5 | 2.5g |
$2211.0 | 2023-09-20 | ||
Enamine | EN300-1733522-10g |
4-propylhept-1-yne |
133894-26-5 | 10g |
$4852.0 | 2023-09-20 | ||
Enamine | EN300-1733522-5g |
4-propylhept-1-yne |
133894-26-5 | 5g |
$3273.0 | 2023-09-20 | ||
Enamine | EN300-1733522-10.0g |
4-propylhept-1-yne |
133894-26-5 | 10g |
$4852.0 | 2023-06-04 | ||
Enamine | EN300-1733522-0.25g |
4-propylhept-1-yne |
133894-26-5 | 0.25g |
$1038.0 | 2023-09-20 | ||
Enamine | EN300-1733522-0.5g |
4-propylhept-1-yne |
133894-26-5 | 0.5g |
$1084.0 | 2023-09-20 | ||
Enamine | EN300-1733522-1.0g |
4-propylhept-1-yne |
133894-26-5 | 1g |
$1129.0 | 2023-06-04 | ||
Enamine | EN300-1733522-5.0g |
4-propylhept-1-yne |
133894-26-5 | 5g |
$3273.0 | 2023-06-04 | ||
Enamine | EN300-1733522-0.05g |
4-propylhept-1-yne |
133894-26-5 | 0.05g |
$948.0 | 2023-09-20 | ||
Enamine | EN300-1733522-0.1g |
4-propylhept-1-yne |
133894-26-5 | 0.1g |
$993.0 | 2023-09-20 |
4-propylhept-1-yne 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
4-propylhept-1-yneに関する追加情報
4-Propylhept-1-yne: A Comprehensive Overview
The compound 4-propylhept-1-yne, also known by its CAS number 133894-26-5, is an alkyne with a unique structure that has garnered attention in various fields of organic chemistry and materials science. This compound is characterized by its seven-carbon chain with a triple bond at the 1-position and a propyl group attached to the fourth carbon. Its structure makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the development of advanced materials and pharmaceuticals.
Recent studies have highlighted the potential of 4-propylhept-1-yne in the synthesis of conjugated systems, which are critical in the development of organic semiconductors. Researchers have demonstrated that the triple bond in this compound can serve as a reactive site for various cross-coupling reactions, enabling the construction of extended π-systems. These systems are essential for applications in flexible electronics, photovoltaic devices, and light-emitting diodes (LEDs). The ability to functionalize the propyl group further enhances its versatility, allowing for tailored electronic properties in the resulting materials.
In addition to its role in materials science, 4-propylhept-1-yne has shown promise in medicinal chemistry. The compound's alkyne functionality is amenable to click chemistry reactions, which are widely used in drug discovery for their efficiency and selectivity. Recent research has explored the use of this compound as a building block for constructing bioactive molecules with potential anticancer and anti-inflammatory properties. By incorporating this compound into drug scaffolds, scientists aim to develop novel therapeutics with improved pharmacokinetic profiles.
The synthesis of 4-propylhept-1-yne typically involves methods such as dehydrohalogenation or metal-catalyzed coupling reactions. Recent advancements in catalytic methods have made these processes more efficient and scalable, reducing production costs and improving yield. For instance, the use of palladium catalysts has enabled the selective formation of this alkyne from alkyl halides under mild conditions. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for such compounds.
From an environmental perspective, 4-propylhept-1-yne's stability and reactivity make it a sustainable choice for certain industrial applications. Its ability to undergo reversible reactions under specific conditions allows for recycling or reuse in certain chemical processes, aligning with global efforts toward green chemistry. This attribute is particularly valuable in industries where resource efficiency and waste reduction are critical.
In conclusion, 4-propylhept-1-yne, CAS No. 133894-26-5, stands out as a versatile compound with significant potential across multiple disciplines. Its unique structure facilitates its use as a key intermediate in material synthesis and drug development, while recent advancements in its synthesis and application continue to expand its utility. As research progresses, this compound is expected to play an increasingly important role in advancing both scientific understanding and technological innovation.
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